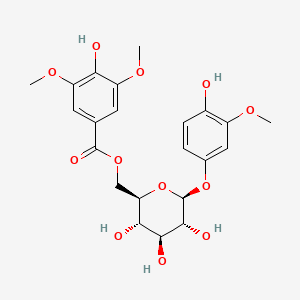

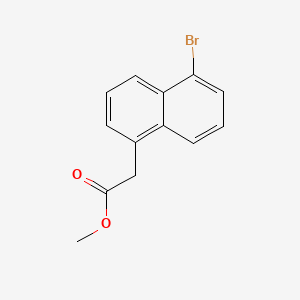

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

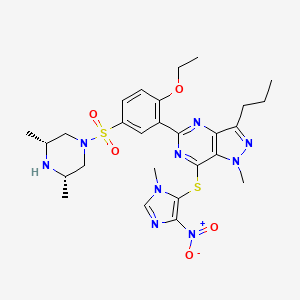

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside is a natural compound that belongs to the chemical family of phenols . It is purified from the root of Dichroa febrifuga . The compound has a molecular formula of C22H26O12 and a molecular weight of 482.44 .

Synthesis Analysis

The synthesis of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside has been reported in a study . The compound was isolated from the bark of Juglans mandshurica MAXIM. var. sieboldiana MAKINO . The structure of the compound was established based on spectral and chemical data .Molecular Structure Analysis

The IUPAC name of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside is [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxy-3-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate . The InChI Key is IXDFDPOPSXBXHH-QKYBYQKWSA-N .Physical And Chemical Properties Analysis

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside appears as a powder . The compound shows a UV max (MeOH) at 273 (log ε 4.09), 220sh (4.44), 206 (4.61) nm .Aplicaciones Científicas De Investigación

Source and Extraction

This compound is a phenolic glycoside syringate that has been isolated from the bark of Juglans mandshurica MAXIM. var. sieboldiana MAKINO , a walnut tree widely planted in Japan . The tree has been used in folk medicines, and the compound was found in the course of studies on the constituents of this plant .

Structural Elucidation

The molecular formula of the compound is C23H28O13 . Its structure was established based on spectral and chemical data . The compound was obtained as an amorphous powder .

Antioxidant Activity

Compounds containing the 2-methoxyphenol moiety core structure, which is present in this compound, have been studied for their antioxidant activity . Antioxidants can interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . Therefore, this compound could potentially be used in the prevention and treatment of conditions where oxidative stress is a contributing factor .

Potential Therapeutic Applications

Given its antioxidant properties, this compound could potentially be used in the treatment of numerous diseases where oxidative stress is a causative factor, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .

Use in Synthesis of Complex Carbohydrates

While not directly related to this compound, protected mannopyranosides and galactopyranosides, which have similar structures, have been used as building blocks for the synthesis of complex carbohydrates . Therefore, it’s possible that this compound could also be used in a similar manner.

Mecanismo De Acción

Target of Action

The primary targets of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside are currently unknown

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxy-3-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c1-29-13-8-11(4-5-12(13)23)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3/t16-,18-,19+,20-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDFDPOPSXBXHH-QKYBYQKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C=C3)O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C=C3)O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)